

Technical Guide: 2-Chloro-5-methylpyridine-3-boronic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Chloro-5-methylpyridine-3-boronic acid
CAS No.:	913835-86-6
Cat. No.:	B1350387

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Physicochemical Profile & Molecular Weight Analysis[1][2]

The molecular weight (MW) of **2-Chloro-5-methylpyridine-3-boronic acid** is not a static integer in experimental settings. While the theoretical value is precise, the "effective" weight differs due to isotopic distribution and thermodynamic instability (boroxine formation).

Core Specifications

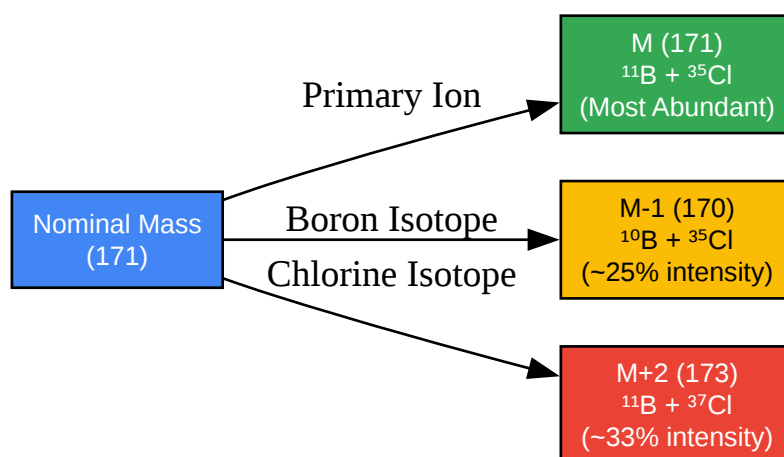
Parameter	Technical Specification
Chemical Name	2-Chloro-5-methylpyridine-3-boronic acid
CAS Number	913835-86-6 (Primary); Note: Often confused with isomer 2-chloro-3-methyl-5-boronic acid (CAS 1003043-40-0)
Molecular Formula	C ₆ H ₇ BCINO ₂
Average Molecular Weight	171.39 g/mol
Monoisotopic Mass	171.0258 Da
Physical State	White to off-white powder
Solubility	Soluble in DMSO, DMF, MeOH; Poorly soluble in non-polar hydrocarbons

Mass Spectrometry & Isotopic Signature

For researchers using LC-MS for characterization, the "Average MW" is insufficient. You must look for the specific isotopic envelope created by the interplay of Chlorine (³⁵Cl/³⁷Cl) and Boron (¹⁰B/¹¹B).

- Chlorine Effect: The ³⁵Cl:³⁷Cl ratio is approximately 3:1.
- Boron Effect: The ¹⁰B:¹¹B ratio is approximately 1:4.

This creates a distinct "box-like" split in the molecular ion peak, which serves as a fingerprint for structural validation.



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Figure 1: Isotopic distribution logic for MS identification. The M+2 peak is significant due to ^{37}Cl .

Stability & Stoichiometry: The "Variable Weight" Problem

A common pitfall in drug development is assuming the commercial powder is 100% monomeric boronic acid. In reality, boronic acids exist in a dynamic equilibrium with their dehydrated trimer form, the boroxine.

Boroxine Dehydration Cycle

- Monomer MW: 171.39 g/mol
- Boroxine (Anhydride) MW: 459.11 g/mol (Effective monomer equivalent: ~153.04 g/mol)

Implication: If your sample has partially dehydrated (common after storage in desiccators), weighing 171.4 mg may actually deliver more moles of boron reagent than calculated.

Conversely, high water content (hygroscopicity) dilutes the active mass.

Recommendation: Always characterize the material via $^1\text{H-NMR}$ in DMSO-d_6 before critical reactions.

- Monomer: Shows a broad singlet at
~8.0–9.0 ppm (2H, $\text{B}(\text{OH})_2$).

- Boroxine: Lacks the OH signal; shifts in aromatic protons may be observed.

Synthesis & Experimental Protocols

Synthesis Pathway

The most reliable route to **2-Chloro-5-methylpyridine-3-boronic acid** avoids direct electrophilic substitution (which favors the 5-position) and instead uses Directed Ortho-Lithiation (DoM) or Halogen-Lithium Exchange.

Protocol: Halogen-Lithium Exchange (from 3-Bromo precursor)

- Starting Material: 3-Bromo-2-chloro-5-methylpyridine.
- Reagent: n-Butyllithium (1.1 eq) or i-PrMgCl (TurboGrignard).
- Conditions: THF, -78°C (Strict temperature control is vital to prevent "Scrambling" or nucleophilic attack on the chloro-pyridine ring).
- Quench: Triisopropyl borate (B(OiPr)₃).
- Hydrolysis: Mild acidic workup (NH₄Cl or dilute HCl). Avoid strong acid to prevent protodeboronation.

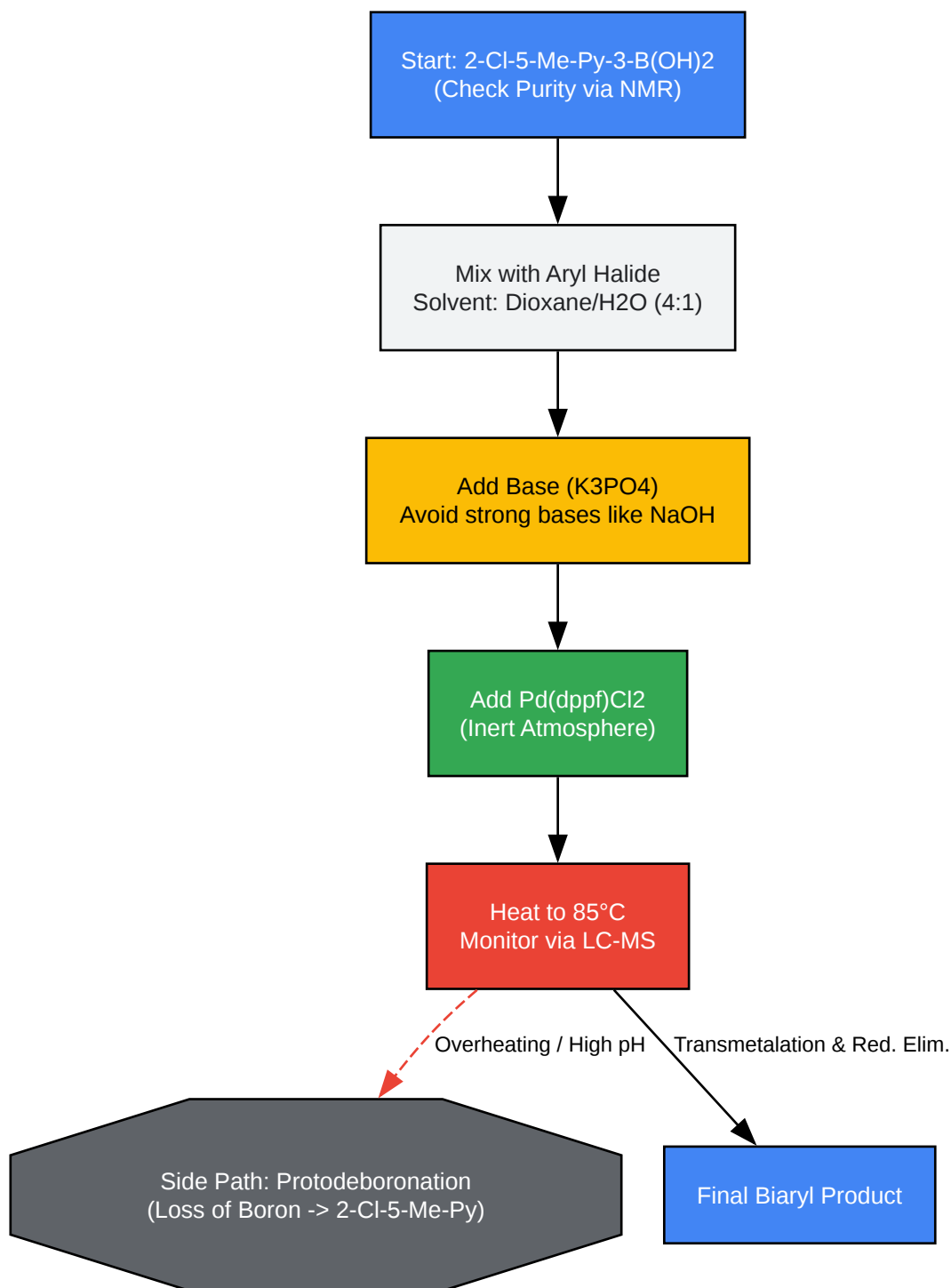
Optimized Suzuki-Miyaura Coupling Protocol

This specific boronic acid is prone to protodeboronation (loss of the B(OH)₂ group) because the pyridine nitrogen can coordinate to the metal center or facilitate base-catalyzed hydrolysis.

Recommended Conditions:

Component	Reagent/Condition	Rationale
Catalyst	Pd(dppf)Cl₂·DCM (3-5 mol%)	Bidentate ligand prevents catalyst deactivation by the pyridine nitrogen.
Base	K ₃ PO ₄ (2.0-3.0 eq)	Milder than Na ₂ CO ₃ ; reduces protodeboronation rates.
Solvent	1,4-Dioxane / Water (4:1)	Aqueous component promotes transmetalation; Dioxane solubilizes the heterocycle.
Temperature	80–90°C	High enough for activation, low enough to minimize thermal decomposition.

| Stoichiometry | 1.2 – 1.5 equivalents | Excess boronic acid is required to compensate for the boroxine/deboronation loss described in Section 2. |



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Figure 2: Optimized Suzuki coupling workflow highlighting the critical protodeboronation risk point.

Handling & Storage Safety

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
- Desiccation: Do not store with strong desiccants unless boroxine formation is acceptable.
- Safety: Irritant. In case of contact, wash with copious water. The chloro-pyridine moiety can be a sensitizer.

References

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Sources

- [1. Protodeboronation \[organic-chemistry.org\]](#)
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